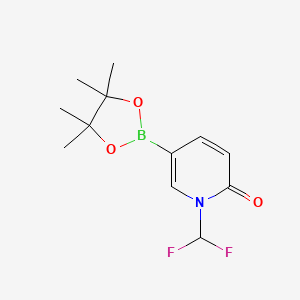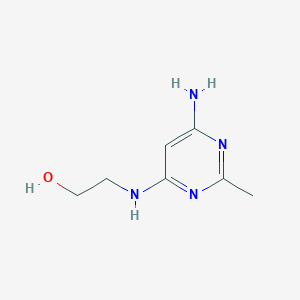![molecular formula C8H12ClNO2S B1532548 Chlorhydrate d’acide 2-{[2-(thiophène-2-yl)éthyl]amino}acétique CAS No. 1258640-11-7](/img/structure/B1532548.png)
Chlorhydrate d’acide 2-{[2-(thiophène-2-yl)éthyl]amino}acétique
Vue d'ensemble
Description
2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride typically begins with thiophene-2-carboxylic acid and 2-aminoethanol.
Reaction Steps: The carboxylic acid group of thiophene-2-carboxylic acid is first activated by converting it into an acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with 2-aminoethanol to form the corresponding amide.
Hydrochloride Formation: The amide is further treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced thiophenes and their derivatives.
Substitution Products: Substituted thiophenes with various functional groups.
Applications De Recherche Scientifique
2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Material Science: It is employed in the creation of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Thiophene derivatives, which include 2-{[2-(thiophen-2-yl)ethyl]amino}acetic acid hydrochloride, have been reported to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of Action
For example, some thiophene derivatives can block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons . It’s plausible that 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it’s likely that this compound could affect multiple pathways. For instance, if it acts as a voltage-gated sodium channel blocker, it could affect the propagation of action potentials in neurons, thereby influencing neuronal signaling pathways .
Result of Action
Based on the known effects of some thiophene derivatives, it’s plausible that this compound could have a variety of effects, such as inhibiting the propagation of action potentials in neurons if it acts as a voltage-gated sodium channel blocker .
Comparaison Avec Des Composés Similaires
2-Thiopheneethylamine: This compound is structurally similar but lacks the carboxylic acid group.
Benzothiophene Derivatives: These compounds contain a fused benzene ring and a thiophene ring, offering different chemical properties and applications.
Uniqueness: 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride is unique due to its specific functional groups and the presence of both an amino and a carboxylic acid moiety, which allows for diverse chemical reactions and applications.
Propriétés
IUPAC Name |
2-(2-thiophen-2-ylethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c10-8(11)6-9-4-3-7-2-1-5-12-7;/h1-2,5,9H,3-4,6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAJPQUGJYMUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)
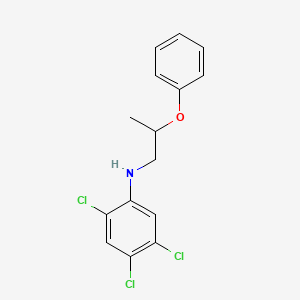
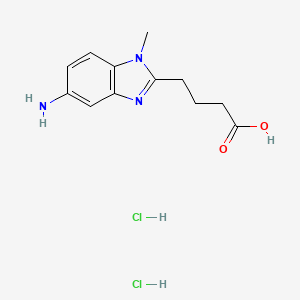
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)

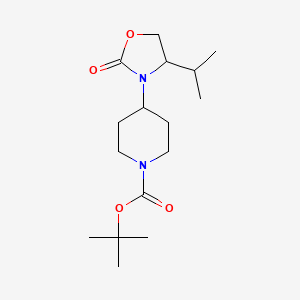
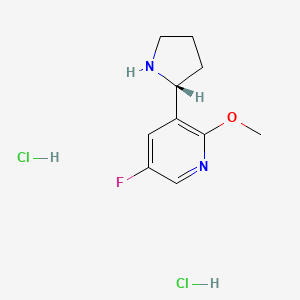
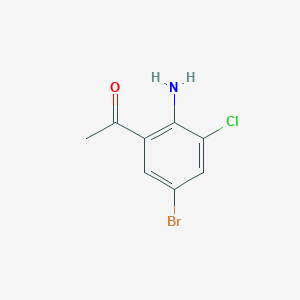
![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1532484.png)
